molecular formula C17H17NO5S B12634371 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920799-83-3

4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

Katalognummer: B12634371
CAS-Nummer: 920799-83-3
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: NAFHFORLNLEVSD-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a morpholine ring, a phenyl group, and a benzenesulfonate moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is catalyzed by potassium fluoride and N-fluorobenzenesulfonimide (NFSI), which facilitates the formation of the sulfonate ester under mild conditions . The reaction conditions are optimized to achieve high yields and shorter reaction times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfonyl chlorides and appropriate nucleophilic components. The use of catalytic DMAP (4-dimethylaminopyridine) with sulfonyl chlorides has proven to be efficient in sulfonylation reactions . Additionally, alternative methods such as the use of sulfur dioxide gas or arylazo sulfones may be employed, although these methods are less common due to associated toxicity and handling challenges .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the sulfonate ester to corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate ester group can act as an alkylating agent, modifying the activity of target proteins through covalent bonding. This modification can lead to changes in enzyme activity, signal transduction pathways, or cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its specific combination of a morpholine ring, phenyl group, and benzenesulfonate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, including organic synthesis, biological research, and industrial processes .

Eigenschaften

CAS-Nummer

920799-83-3

Molekularformel

C17H17NO5S

Molekulargewicht

347.4 g/mol

IUPAC-Name

[4-[(2S)-4-methyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H17NO5S/c1-18-11-16(22-12-17(18)19)13-7-9-14(10-8-13)23-24(20,21)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3/t16-/m1/s1

InChI-Schlüssel

NAFHFORLNLEVSD-MRXNPFEDSA-N

Isomerische SMILES

CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.